molecular formula C47H56F3N9O8S2 B2417354 PROTAC FAK degrader 1

PROTAC FAK degrader 1

カタログ番号: B2417354
分子量: 996.1 g/mol
InChIキー: MVULIYLBRNHLEE-LFHXYJAASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC FAK デグレーダー 1は、フォン・ヒッペル・リンダウE3リガーゼリガンドに基づく、焦点接着キナーゼ(FAK)の選択的かつ強力なデグレーダーです。焦点接着キナーゼは、細胞の移動、増殖、および生存などの細胞プロセスにおいて重要な役割を果たす非受容体型チロシンキナーゼです。 焦点接着キナーゼの過剰発現および過リン酸化は、さまざまな癌に関連しており、癌治療の重要な標的となっています .

準備方法

合成経路および反応条件

PROTAC FAK デグレーダー 1の合成には、焦点接着キナーゼに結合するリガンドと、フォン・ヒッペル・リンダウE3ユビキチンリガーゼを動員するリガンドを、リンカーで接続することが含まれます。合成経路には通常、以下の手順が含まれます。

工業生産方法

PROTAC FAK デグレーダー 1の工業生産には、高純度と高収率を確保しながら、合成経路をスケールアップすることが含まれます。これには通常、以下が含まれます。

化学反応の分析

反応の種類

PROTAC FAK デグレーダー 1は、さまざまな化学反応を受けます。これには以下が含まれます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、酸化、還元、および置換されたPROTAC FAK デグレーダー 1の誘導体が含まれ、質量分析やNMR分光法などの技術を使用して分析できます .

科学研究アプリケーション

PROTAC FAK デグレーダー 1は、以下を含む幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Case Study: Ovarian Cancer

In a study focused on ovarian cancer, PROTAC FAK Degrader 1 demonstrated remarkable efficacy in inhibiting tumor growth and metastasis. The compound was shown to significantly reduce cell proliferation, migration, and invasion in ovarian cancer cell lines (OVCAR3 and OVCAR8). Treatment with PROTAC resulted in a substantial decrease in FAK protein levels, achieving effective degradation at concentrations as low as 50 nM .

Key Findings:

  • Inhibition of Cell Proliferation : PROTAC reduced cell viability and proliferation rates.
  • Disruption of Protein Interactions : It effectively disrupted the interaction between FAK and its scaffold protein ASAP1, which is associated with tumor metastasis .
  • In Vivo Efficacy : In orthotopic mouse models, treatment with PROTAC led to significant reductions in tumor size and metastatic spread compared to controls .

Case Study: Reproductive System Studies

Another application of this compound involved investigating its effects on murine reproductive tissues. The study revealed that treatment led to over 90% degradation of FAK within five days. Notably, while enzymatic functions were inhibited, non-enzymatic functions were also affected, resulting in decreased sperm viability and motility .

Key Findings:

  • Reversible Degradation : The effects were reversible; normal FAK levels were restored within two weeks post-treatment cessation.
  • Organ Distribution : The compound showed effective degradation in various organs (liver, spleen, lung) but could not penetrate the blood-brain barrier .

Comparative Data Table

Application AreaKey OutcomesConcentration RangeReference
Ovarian CancerSignificant reduction in tumor growth50 nM - 1 µM
Murine Reproductive SystemOver 90% degradation of FAK20 mg/kg
General Cancer StudiesReduced migration and invasion capabilities0.5 nM - 10 µM

Broader Implications

The implications of using this compound extend beyond specific cancers. Its ability to target both kinase-dependent and independent functions of FAK opens avenues for research into various malignancies where FAK plays a critical role. Additionally, the selectivity observed against off-target proteins suggests potential for fewer side effects compared to traditional inhibitors.

作用機序

PROTAC FAK デグレーダー 1は、ユビキチン-プロテアソーム系を介して焦点接着キナーゼの分解を誘導することで効果を発揮します。化合物は、焦点接着キナーゼとフォン・ヒッペル・リンダウE3ユビキチンリガーゼとの三元複合体を形成し、焦点接着キナーゼのユビキチン化とそれに続くプロテアソームによる分解につながります。 これにより、癌細胞の移動、増殖、および生存に関与する焦点接着キナーゼを介したシグナル伝達経路が阻害されます .

類似の化合物との比較

類似の化合物

    PROTAC-3: PROTAC FAK デグレーダー 1と同様の特性を持つ、焦点接着キナーゼの選択的かつ強力なデグレーダー。

    上皮成長因子受容体を標的とするPROTAC: ゲフィチニブやアファチニブなどの阻害剤から派生しています。

    ヒト上皮成長因子受容体2を標的とするPROTAC: ラパチニブなどの阻害剤から派生しています.

独自性

PROTAC FAK デグレーダー 1は、焦点接着キナーゼに対する高い選択性と効力(IC50は6.5 nM、DC50は3 nM)によりユニークです。 単に阻害するのではなく、焦点接着キナーゼを分解する能力は、癌における焦点接着キナーゼを介したシグナル伝達経路を標的とするより効果的なアプローチを提供します .

類似化合物との比較

Similar Compounds

    PROTAC-3: A selective and potent degrader of focal adhesion kinase with similar properties to PROTAC FAK degrader 1.

    PROTAC targeting epidermal growth factor receptor: Derived from inhibitors such as gefitinib and afatinib.

    PROTAC targeting human epidermal growth factor receptor 2: Derived from inhibitors such as lapatinib.

Uniqueness

This compound is unique due to its high selectivity and potency for focal adhesion kinase, with an IC50 of 6.5 nM and a DC50 of 3 nM. Its ability to degrade focal adhesion kinase rather than merely inhibiting it provides a more effective approach to targeting focal adhesion kinase-mediated signaling pathways in cancer .

生物活性

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic strategy that utilizes the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC FAK Degrader 1 (also referred to as FC-11) specifically targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential clinical applications.

PROTACs function by linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. For this compound, the compound is composed of:

  • FAK Inhibitor : PF-562271
  • E3 Ligase Ligand : Pomalidomide

This structure allows for effective degradation of FAK, disrupting both its kinase activity and scaffolding functions, which are crucial for tumor cell invasion and metastasis .

Biological Activity and Efficacy

The biological activity of this compound has been characterized through various studies involving different cancer models. Key findings include:

  • Potency : The DC50 values for FC-11 range from 40 to 370 pM depending on the cell line, indicating high potency in degrading FAK .
  • Degradation Efficiency : In TM3 cells, near-complete degradation of autophosphorylated FAK (pFAK) was observed after 3 hours at a concentration of 100 nM .
  • Comparative Efficacy : Studies have shown that this compound outperforms traditional FAK inhibitors like VS-6063 in inhibiting cell proliferation, migration, and invasion in various cancer types, including ovarian and breast cancers .

Ovarian Cancer

In a study utilizing orthotopic ovarian cancer mouse models, this compound demonstrated significant inhibition of tumor growth and metastasis compared to its parent compound VS-6063. The mechanism involved not only the degradation of FAK but also disruption of its interaction with scaffold proteins like ASAP1 .

Triple-Negative Breast Cancer (TNBC)

Another investigation highlighted the effectiveness of PROTACs in TNBC models, where degradation of FAK led to reduced cell migration and invasion capabilities. This suggests that targeting FAK through PROTAC technology could be pivotal in managing aggressive cancer phenotypes .

Research Findings Summary Table

StudyCell Line/ModelKey FindingsEfficacy
TM3 CellsNear-complete degradation of pFAK at 100 nM after 3 hoursHigh Potency
TNBC CellsSignificant reduction in migration and invasion compared to defactinibSuperior Efficacy
Ovarian Cancer ModelInhibition of tumor growth and metastasis; disrupts FAK-ASAP1 interactionEffective in vivo
A549 CellsOptimal degradation at 10 nM; better antiproliferative activity than PF-562271Enhanced Activity

特性

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULIYLBRNHLEE-LFHXYJAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56F3N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。